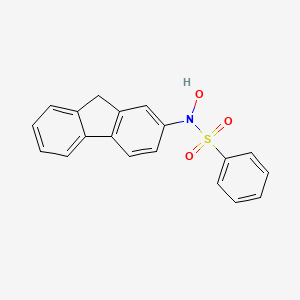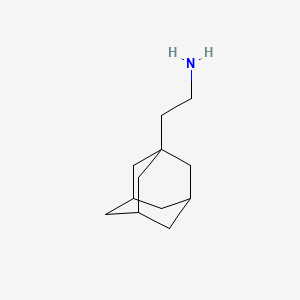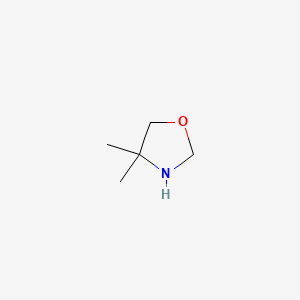![molecular formula C27H33Cl2FN4O4 B1212569 (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid CAS No. 38305-84-9](/img/structure/B1212569.png)
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of multiple functional groups, including bis(2-chloroethyl)amino, prolyl, phenylalanyl, and fluoro-phenylalanine moieties. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves multiple steps, starting from readily available starting materials
Formation of Bis(2-chloroethyl)amino Group: This step involves the reaction of tris(2-chloroethyl)amine with appropriate reagents under controlled conditions to form the bis(2-chloroethyl)amino group.
Introduction of Prolyl and Phenylalanyl Groups: The prolyl and phenylalanyl groups are introduced through peptide coupling reactions using standard peptide synthesis techniques.
Incorporation of Fluoro-phenylalanine Moiety: The final step involves the incorporation of the fluoro-phenylalanine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent systems, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the bis(2-chloroethyl)amino and fluoro-phenylalanine moieties .
Scientific Research Applications
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and disruption of DNA synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar DNA alkylating properties.
Uracil Mustard: Known for its DNA cross-linking capabilities.
Uniqueness
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluoro-phenylalanine moiety, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
CAS No. |
38305-84-9 |
|---|---|
Molecular Formula |
C27H33Cl2FN4O4 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C27H33Cl2FN4O4/c28-10-13-33(14-11-29)21-4-1-3-19(15-21)16-22(31)25(35)34(26(36)23-5-2-12-32-23)24(27(37)38)17-18-6-8-20(30)9-7-18/h1,3-4,6-9,15,22-24,32H,2,5,10-14,16-17,31H2,(H,37,38)/t22-,23-,24-/m0/s1 |
InChI Key |
BLXQMNHLYWSVRZ-HJOGWXRNSA-N |
SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N([C@@H](CC2=CC=C(C=C2)F)C(=O)O)C(=O)[C@H](CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Canonical SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Synonyms |
L-propyl-m-sarc-FPhe L-propyl-m-sarcolysin-L-p-fluorophenylalanine propyl-3-sarcolysin-4-fluorophenylalanine propyl-m-sarc-FPhe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



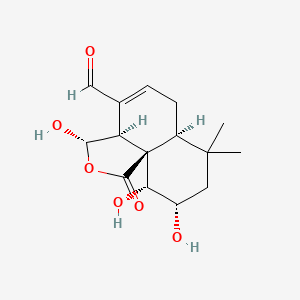

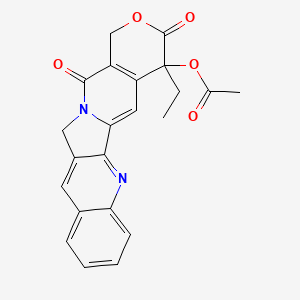

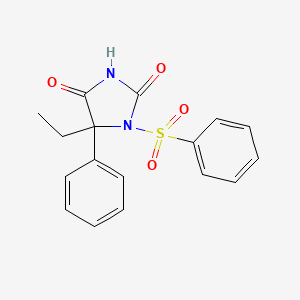
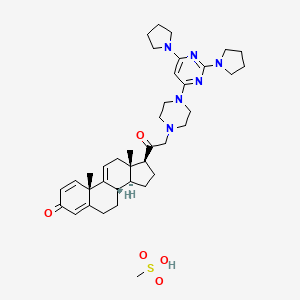
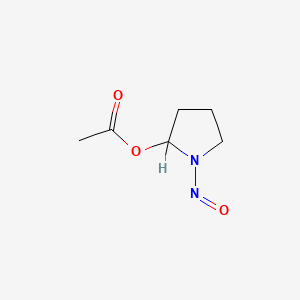
![tetrapotassium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B1212502.png)

